2-Bromo-6-hydroxybenzaldehyde

Physicochemical Profiling Reactivity Tuning Pharmaceutical Intermediate

2-Bromo-6-hydroxybenzaldehyde (CAS 22532-61-2) is the ortho-brominated salicylaldehyde essential for Suzuki-Miyaura cross-coupling workflows where chloro analogs fail. The ortho‑bromine provides a privileged reactive handle under mild Pd(PPh₃)₄ catalysis, enabling orthogonal sequential functionalization of the aldehyde, phenol and aryl bromide. As the documented intermediate for the γ‑secretase modulator BIIB042, its precise 2,6‑substitution pattern is non‑negotiable for replicating published routes. With a LogD of 2.66 at pH 7.4, it outperforms chloro analogs in biphasic reactions and preparative HPLC retention. Choose this CAS‑specific building block to ensure reaction success and avoid incomplete conversions.

Molecular Formula C7H5BrO2
Molecular Weight 201.02 g/mol
CAS No. 22532-61-2
Cat. No. B041729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-hydroxybenzaldehyde
CAS22532-61-2
Synonyms6-Bromosalicylaldehyde;  2-Bromo-6-hydroxybenzaldehyde;  2-Hydroxy-6-bromobenzaldehyde;  6-Bromo-2-hydroxybenzaldehyde;  6-Bromosalicylaldehyde
Molecular FormulaC7H5BrO2
Molecular Weight201.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)C=O)O
InChIInChI=1S/C7H5BrO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H
InChIKeyLQTXMBDCLHZDAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-hydroxybenzaldehyde (CAS 22532-61-2) Technical Baseline for Procurement


2-Bromo-6-hydroxybenzaldehyde (CAS 22532-61-2) is a substituted salicylaldehyde with bromine and hydroxyl groups ortho to the aldehyde, classifying it as an ortho-brominated phenolic aldehyde . It exhibits a molecular weight of 201.02 g/mol, a melting point of 52–56°C, and a LogP of approximately 2.80 [1]. Commercially available at typical purities of 97–98% (HPLC/GC) , it is recognized as an intermediate in the synthesis of BIIB042, a γ-secretase modulator, and as a substrate for cross-coupling chemistries .

Why Generic Salicylaldehyde Analogs Cannot Replace 2-Bromo-6-hydroxybenzaldehyde


Simple substitution with unsubstituted salicylaldehyde or chloro-analogs fails to replicate the precise reactivity profile required for key transformations. The specific electronic and steric influence of the ortho-bromine in 2-bromo-6-hydroxybenzaldehyde modulates both the acidity of the phenol (pKa 7.82) and the electrophilicity of the aldehyde, directly impacting condensation and cross-coupling efficiencies [1]. Furthermore, the bromine atom serves as a privileged handle for orthogonal Suzuki-Miyaura couplings, a role that chlorine cannot reliably fulfill due to significantly lower reactivity under standard palladium catalysis, leading to incomplete conversion or requirement for harsher conditions . The compound's specific LogD profile (2.66 at pH 7.4) also dictates its behavior in biphasic reactions and purification workflows, making it a non-fungible building block in complex syntheses [1].

Quantitative Comparative Evidence for 2-Bromo-6-hydroxybenzaldehyde Selection


Enhanced Phenol Acidity: Comparative pKa with 2-Chloro-6-hydroxybenzaldehyde

The acidity of the phenolic proton in 2-bromo-6-hydroxybenzaldehyde is higher than its chloro analog, which can influence nucleophilicity and hydrogen-bonding in receptor binding or metal coordination. The target compound has a reported pKa of 7.82 [1]. In contrast, the 2-chloro-6-hydroxybenzaldehyde analog exhibits a pKa of 7.95 (reported) or 7.21 ± 0.10 (predicted) . This difference in acidity (ΔpKa ≈ 0.13 to 0.61 units) arises from the differing electron-withdrawing inductive effects and polarizability of bromine versus chlorine.

Physicochemical Profiling Reactivity Tuning Pharmaceutical Intermediate

Lipophilicity Differentiation: LogD Comparison with 2-Chloro-6-hydroxybenzaldehyde

The lipophilicity of 2-bromo-6-hydroxybenzaldehyde is distinct from its chloro counterpart, impacting its partitioning behavior in biological systems and purification workflows. At physiological pH (7.4), the target compound exhibits a LogD of 2.66 [1]. The 2-chloro analog presents a lower LogP (and likely LogD) around 1.86–2.62 depending on the source . The bromine atom contributes an additional ~0.2–0.8 log units of lipophilicity.

Drug Design Lipophilicity Chromatography

Validated Reactivity in Palladium-Catalyzed Cross-Coupling

The ortho-bromo substituent in 2-bromo-6-hydroxybenzaldehyde is explicitly validated for Suzuki-Miyaura coupling. This compound is documented to undergo efficient cross-coupling with arylboronic acids using Pd(PPh3)4 catalyst in aqueous media [1]. While direct yield data for this specific substrate is not disclosed, it is classified as an 'excellent substrate' for this transformation . In contrast, analogous chloro-substituted salicylaldehydes require significantly harsher conditions or specialized ligands to achieve comparable reactivity, often resulting in lower yields or side-product formation.

Suzuki Coupling C-C Bond Formation Medicinal Chemistry

Proven Utility as Key Intermediate for BIIB042 (γ-Secretase Modulator)

2-Bromo-6-hydroxybenzaldehyde is a specifically cited intermediate in the synthesis of BIIB042, a γ-secretase modulator explored for Alzheimer's disease . This is a direct, documented application that distinguishes it from generic bromobenzaldehydes or salicylaldehydes. Analogs such as 5-bromosalicylaldehyde or 2-chloro-6-hydroxybenzaldehyde are not reported as intermediates for this specific pharmacologically relevant scaffold, underscoring the unique structural requirement at the 2,6-positions.

Alzheimer's Disease γ-Secretase Drug Intermediate

Commercial Purity and Quality Control Benchmarking

Commercial availability of 2-bromo-6-hydroxybenzaldehyde is standardized at high purity levels with well-defined analytical specifications. Vendors including Aladdin, Combi-Blocks, Capotchem, and Bidepharm consistently offer this compound at ≥97–98% purity (HPLC/GC) . This establishes a clear quality benchmark for procurement, in contrast to less common analogs where purity may be lower, specification may be 'tech grade,' or analytical data may be unavailable.

Quality Control Procurement Analytical Chemistry

Recommended Applications for 2-Bromo-6-hydroxybenzaldehyde Based on Evidence


Synthesis of γ-Secretase Modulator BIIB042 and Related Alzheimer's Disease Candidates

2-Bromo-6-hydroxybenzaldehyde is a documented intermediate in the synthesis of BIIB042, a γ-secretase modulator investigated for Alzheimer's disease therapy . Its unique 2,6-substitution pattern is required for constructing the core pharmacophore. Any deviation to a chloro or differently brominated analog would result in an entirely different compound with unknown pharmacological activity, making this CAS number a precise requirement for replicating this synthetic route.

Palladium-Catalyzed Cross-Coupling for Orthogonal Molecular Elaboration

The ortho-bromine in this salicylaldehyde derivative serves as a highly reactive handle for Suzuki-Miyaura couplings under mild aqueous conditions using standard Pd(PPh3)4 catalysis [1]. This allows for the sequential functionalization of the aldehyde, phenol, and aryl bromide in a controlled, orthogonal manner. This is a key differentiator from chloro analogs, which are typically inert under the same mild conditions, and positions this compound as a versatile, multi-functional building block in complex molecule construction .

Physicochemical Property Tuning in Drug Design and Chromatography

The distinct physicochemical profile of 2-bromo-6-hydroxybenzaldehyde—specifically its pKa of 7.82 and LogD of 2.66 at pH 7.4 [2]—makes it a strategic choice over its chloro analog (pKa ~7.95, LogP ~1.86) when fine-tuning the lipophilicity and ionization state of a lead compound is required. This can improve membrane permeability in cell-based assays or alter retention characteristics during preparative HPLC, providing a tangible advantage in medicinal chemistry optimization.

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